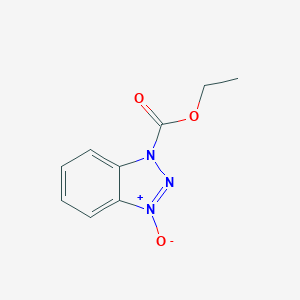

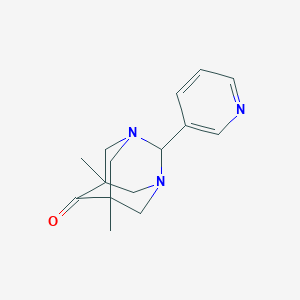

![molecular formula C22H17N3O3 B377028 5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 256955-45-0](/img/structure/B377028.png)

5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a complex organic molecule that belongs to the class of benzoxazines . Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring .

Molecular Structure Analysis

The molecular structure of benzoxazines and their derivatives can be characterized using techniques like NMR spectroscopy and X-ray crystallography . The specific structure of this compound would depend on the positions of the functional groups and the configuration of the rings .

Chemical Reactions Analysis

Benzoxazines can undergo a variety of chemical reactions, including polymerization . The specific reactions that this compound can undergo would depend on its structure and the conditions of the reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include things like melting point, boiling point, solubility, and reactivity . Specific properties for this compound were not found in the available resources.

Scientific Research Applications

Synthesis and Structural Elucidation

Compounds with the pyrazolo[1,5-c][1,3]benzoxazine core have been synthesized through condensation reactions, demonstrating the versatility of heterocyclic chemistry in generating complex structures. For instance, aryl-substituted 1,10b-dihydro-5H-pyrazolo[1,5-c]-1,3-benzoxazines were obtained through condensation of 5-(2-hydroxyphenyl)-3-phenylpyrazole with aromatic aldehydes. The structures of these compounds were elucidated using 1H NMR spectroscopy and X-ray diffraction, highlighting the methodological advances in confirming heterocyclic compound structures (Desenko et al., 1991).

Biological Activities

Antitumor and Anti-inflammatory Activities

Synthetic efforts have led to pyrazolo[1,5-c][1,3]benzoxazines containing a thiazolidin-4-one fragment, which were evaluated for antitumor and anti-inflammatory activities. This exploration into the biological activities of pyrazolo[1,5-c][1,3]benzoxazine derivatives opens avenues for the development of new pharmacologically active compounds (Horishny et al., 2020).

Antimicrobial, Anti-inflammatory, and Antioxidant Activities

Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]-benzoxazines were studied for their antimicrobial, anti-inflammatory, and antioxidant properties. This research underlines the potential of these compounds in developing new treatments for infections and inflammatory diseases, along with their use as antioxidants (Mandzyuk et al., 2020).

Molluscicidal Activity

Explorations into the molluscicidal activity of derivatives of 1‐(Hydroxy/substituted phenyl)‐3‐arylpropenones, including those leading to dihydropyrazolo[1,5‐c][1,3]benzoxazines, have shown promising results. This application is particularly relevant for the control of schistosomiasis, a disease spread by freshwater snails (Nawwar et al., 1993).

Mechanism of Action

Mode of Action

It belongs to the class of benzoxazines, which are known to undergo ring-opening polymerization . This process involves the breaking of the oxazine ring and the formation of a polymer structure. The specifics of how this interaction occurs with biological targets is currently unknown.

Biochemical Pathways

Benzoxazines, in general, are used in the field of materials science for their excellent properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a benzoxazine derivative, it may exhibit properties such as polymerization

Safety and Hazards

Future Directions

The future directions for research or applications of a compound depend on its properties and potential uses. Benzoxazines and their derivatives have been studied for various applications, including as pharmaceutical drugs and in materials science . The specific future directions for this compound would depend on its unique properties and potential applications.

properties

IUPAC Name |

5-(3-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c26-25(27)17-10-6-9-16(13-17)22-24-20(18-11-4-5-12-21(18)28-22)14-19(23-24)15-7-2-1-3-8-15/h1-13,20,22H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCKXQFMERWWFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

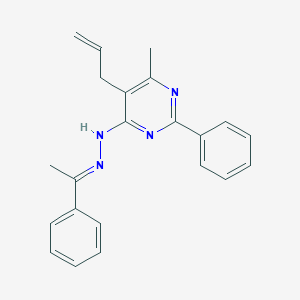

![3,7-Bis(2-chloroethyl)-9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B376958.png)

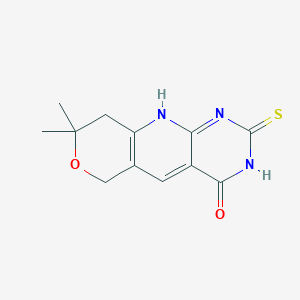

![N-[(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)carbamothioyl]benzamide](/img/structure/B376968.png)

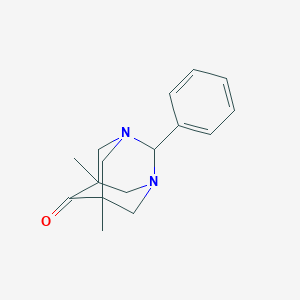

![1-[(4-methoxyphenyl)methylideneamino]spiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile](/img/structure/B376970.png)

![2-benzyl-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B376971.png)

![11-Benzyl-4,5-dihydrospiro(benzo[h][1,2,4]triazolo[4,3-c]quinazoline-4,1'-cyclohexane)-1-thiol](/img/structure/B376973.png)

![3-phenyl-2-thioxo-2,3,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(1H)-one](/img/structure/B376974.png)

![3-benzyl-2-thioxo-2,3,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(1H)-one](/img/structure/B376975.png)